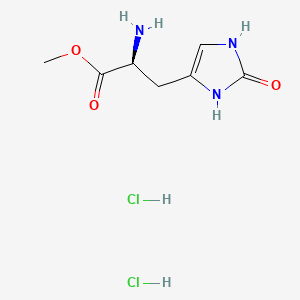

methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride

Beschreibung

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride is a chiral amino acid ester featuring a 2-hydroxyimidazole substituent at the β-position of the alanine backbone. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous and polar solvents.

Eigenschaften

Molekularformel |

C7H13Cl2N3O3 |

|---|---|

Molekulargewicht |

258.10 g/mol |

IUPAC-Name |

methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C7H11N3O3.2ClH/c1-13-6(11)5(8)2-4-3-9-7(12)10-4;;/h3,5H,2,8H2,1H3,(H2,9,10,12);2*1H/t5-;;/m0../s1 |

InChI-Schlüssel |

ZASGHJOMEHMUGW-XRIGFGBMSA-N |

Isomerische SMILES |

COC(=O)[C@H](CC1=CNC(=O)N1)N.Cl.Cl |

Kanonische SMILES |

COC(=O)C(CC1=CNC(=O)N1)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Coupling of Imidazole Derivatives with Amino Acid Esters

A prevalent method involves coupling imidazole derivatives with amino acid esters using carbodiimide-mediated coupling agents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (Dicyclohexylcarbodiimide). This approach facilitates the formation of amide bonds between the imidazole moiety and amino acid esters.

In one procedure, the imidazole derivative was activated with EDC and HOBt in DMF at 0°C, then coupled with an amino acid ester hydrochloride in the presence of DIPEA, stirred overnight, and purified by chromatography (see).

Hydroxylation and Functional Group Modifications

Hydroxylation at the imidazole ring or adjacent positions can be achieved through electrophilic substitution or nucleophilic addition, depending on the desired substitution pattern. For instance, introducing the 2-hydroxy group on the imidazole ring often involves nucleophilic attack on activated intermediates or direct hydroxylation using oxidizing agents under controlled conditions.

| Parameter | Typical Range | Reference Source |

|---|---|---|

| Oxidizing agent | Hydrogen peroxide, m-CPBA | |

| Solvent | Acetonitrile, water | |

| Temperature | 0°C to room temperature | |

| Reaction time | Several hours |

Conversion to Dihydrochloride Salt

The final step involves protonation of the amino group using hydrochloric acid to form the dihydrochloride salt, which enhances compound stability and solubility.

- Dissolve the free base in a suitable solvent such as ethanol or water.

- Add an equimolar amount of concentrated HCl or HCl gas.

- Stir at room temperature until complete salt formation.

- Isolate by filtration or evaporation.

Representative Synthetic Route

Data Table Summarizing Key Reaction Parameters

Research Findings and Considerations

- Efficiency and Selectivity: Carbodiimide-mediated coupling is highly efficient for forming amide bonds with minimal side reactions when carefully controlled.

- Protection Strategies: Protecting groups such as Boc or tert-butoxycarbonyl are often employed to shield amino groups during synthesis, later removed under acidic conditions.

- Hydroxylation Challenges: Achieving regioselective hydroxylation at the 2-position of the imidazole ring requires precise control of oxidant strength and reaction conditions to prevent over-oxidation or degradation.

- Purification: Chromatography, recrystallization, and washing steps are critical for obtaining pure compounds, especially when dealing with sensitive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride is widely used in scientific research due to its versatility:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its role in enzyme catalysis and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Wirkmechanismus

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The imidazole ring plays a crucial role in binding to active sites of enzymes, influencing their activity. The amino and hydroxyl groups contribute to the compound’s ability to form hydrogen bonds, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Methyl-Substituted Analog

- Compound: Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride (CAS 4216-91-5)

- Molecular Formula : C₈H₁₄Cl₂N₃O₂

- Molecular Weight : 219.67 g/mol

- Increased hydrophobicity due to the methyl group may reduce aqueous solubility compared to the hydroxy variant.

- Synthesis : Similar esterification and protection strategies are likely employed, though methylation at the imidazole N1 position requires selective alkylation reagents.

Trityl-Protected Analog

- Compound: (S)-Methyl-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride

- Key Differences :

- The bulky trityl (triphenylmethyl) group at N1 enhances steric hindrance, protecting the imidazole during synthesis.

- The hydrochloride salt (vs. dihydrochloride) and trityl group significantly increase molecular weight and lipophilicity.

Carboxylic Acid Form

- Compound: (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (CAS 1007-42-7)

- Key Differences :

- The carboxylic acid replaces the methyl ester, increasing polarity and reducing cell membrane permeability.

- Likely used as a precursor or metabolite in biochemical pathways.

Aromatic Side Chain Variations

Nitro/Amino Phenyl Derivatives

- Compounds: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (S)-2-Amino-3-(4-aminophenyl)propan-1-ol

- Key Differences: The imidazole ring is replaced with a nitro- or amino-substituted phenyl group. Nitro groups confer electron-withdrawing effects, while amino groups enhance electron density, altering reactivity and interaction with biological targets.

Tetrazole-Containing Analog

- Compound: 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Yield: 93%)

- Key Differences :

Salt Form and Physicochemical Properties

- Dihydrochloride vs. Hydrochloride Salts: The target compound’s dihydrochloride salt (two HCl equivalents) enhances aqueous solubility compared to mono-hydrochloride analogs (e.g., trityl-protected compound ). Salt forms influence crystallinity, stability, and formulation suitability in pharmaceutical contexts.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride, with CAS number 2679949-65-4, is a compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as part of various biomolecules.

Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzymes, potentially inhibiting their activity. This has implications for various metabolic pathways.

- Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and cellular signaling pathways, influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens, possibly due to disruption of microbial cell functions.

Antimicrobial Properties

Research has indicated that compounds with similar imidazole structures exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa .

| Compound | Activity | Target Organism |

|---|---|---|

| Methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate | Moderate | Various bacteria |

| Related Imidazole Compounds | High | Pseudomonas aeruginosa |

Antitumor Activity

The potential antitumor effects of methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride have been explored through structure-activity relationship (SAR) studies. Compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines, suggesting a promising avenue for further investigation .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride against various bacterial strains, the compound demonstrated significant inhibition zones compared to standard antibiotics. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

A study investigating the cytotoxic effects of the compound on different cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting that this compound could be developed as a therapeutic agent for cancer treatment.

Q & A

Basic: What are the key considerations for synthesizing methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride?

Methodological Answer:

The synthesis typically involves protecting group strategies for the hydroxy-imidazole moiety and stereoselective coupling. A general approach includes:

Imidazole Functionalization : Introduce the 2-hydroxy group via electrophilic substitution or oxidation, ensuring regioselectivity .

Amino Acid Coupling : Use a Mitsunobu reaction or carbodiimide-mediated coupling to attach the imidazole derivative to the methyl ester of (S)-2-aminopropanoic acid .

Hydrochloride Salt Formation : Treat the product with HCl gas in anhydrous methanol to form the dihydrochloride salt .

Critical Parameters :

- Reaction temperature (< 0°C for oxidation steps to avoid side reactions) .

- Solvent choice (e.g., DMSO for reflux steps, ethanol/water for crystallization) .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : Employ SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve the hydroxy-imidazole and stereochemical configuration. Use TWINABS for handling twinned crystals if present .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 246.1) and isotopic patterns .

Advanced: How can researchers optimize reaction yields when introducing the 2-hydroxy group on the imidazole ring?

Methodological Answer:

- Oxidation Conditions : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for controlled epoxidation followed by acid hydrolysis to yield the 2-hydroxy derivative .

- Catalytic Approaches : Explore TEMPO/NaOCl for selective oxidation, monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

- Yield Challenges : Low yields (<50%) may arise from competing side reactions; mitigate by using excess oxidizing agent and inert atmospheres .

Advanced: How are contradictions in crystallographic data resolved for this compound?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce noise .

- Refinement Strategies :

- Discrepancy Example : If the hydroxy group’s position conflicts between NMR and crystallography, use difference Fourier maps (Fo–Fc) in SHELXE to reassign electron density .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving HCl gas .

- First Aid :

Advanced: How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Key Findings :

Advanced: What strategies mitigate racemization during peptide coupling involving this compound?

Methodological Answer:

- Coupling Reagents : Use HATU or PyBOP instead of DCC to minimize racemization; maintain reaction temperatures below –20°C .

- Stereochemical Monitoring : Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

- Case Study : Racemization increases from 2% to 15% when reactions exceed 4 hours; optimize by quenching with cold aqueous HCl .

Basic: What are the compound’s applications in biochemical research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.